molecular formula C23H19ClN2O2S B3012398 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291859-05-6

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B3012398
CAS RN: 1291859-05-6
M. Wt: 422.93
InChI Key: PSAICOBENQGOPG-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

The compound 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a multifaceted molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements such as the chlorophenyl ring, ethoxyphenyl group, pyrrol moiety, and thiophene carboxamide. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and thiophene components have been synthesized and evaluated for various biological activities, including antioxidant, antitumor, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, compounds with chlorophenyl and thiophene moieties have been synthesized using the Gewald reaction, which is a versatile method for constructing thiophene rings . Additionally, intramolecular cyclization reactions catalyzed by bases or palladium-copper catalytic systems have been employed to create complex structures with pyrrol and thiophene rings . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as microanalysis . X-ray diffraction analysis has also been used to unambiguously assign the structure of complex molecules . These techniques would be essential in confirming the molecular structure of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its functional groups. For example, the chlorophenyl group could undergo further halogenation or coupling reactions, while the ethoxyphenyl group might be susceptible to de-ethoxylation or oxidation . The pyrrol and thiophene rings could participate in electrophilic aromatic substitution or act as ligands in metal-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. Compounds with similar structures have shown a range of solubilities and melting points, which are important for their application in biological systems . The presence of the chlorophenyl and ethoxyphenyl groups could affect the lipophilicity of the molecule, potentially influencing its bioavailability and distribution in biological systems.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The compound of interest is related to structures studied for their potential in anticonvulsant applications, focusing on the hydrogen bonding and molecular arrangements. For instance, research on enaminones, which share structural similarities with the compound , highlights the importance of hydrogen bonding and molecular conformations in their biological activity (Kubicki, Bassyouni, & Codding, 2000).

Electropolymerization and Material Properties

Another area of research involves the electropolymerization of terthiophene derivatives, which are closely related to the compound due to the presence of thiophene units. This research explores how substituents on the thiophene rings affect the polymerization process and the properties of the resulting polymers, which is crucial for developing materials with tailored electrical and solubility characteristics (Visy, Lukkari, & Kankare, 1994).

Halogenation and Derivative Synthesis

In the field of synthetic chemistry, the halogenation of thiophene derivatives, similar to the compound of discussion, is studied to understand the regioselectivity and conditions favorable for such reactions. This knowledge is vital for synthesizing bioactive compounds and materials, where specific halogenated derivatives serve as key intermediates (Castillo-Aguilera et al., 2017).

Anticancer Activity

Furthermore, the anticancer potential of thiophene derivatives, including compounds structurally related to the one , has been explored. This research aims to understand the structure-activity relationship and identify promising scaffolds for developing new anticancer agents (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-2-28-19-11-9-18(10-12-19)25-23(27)22-21(26-13-3-4-14-26)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAICOBENQGOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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